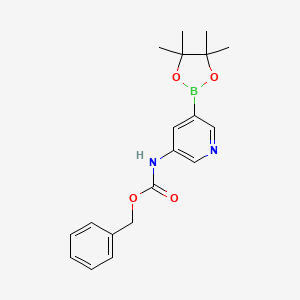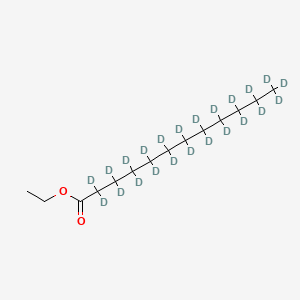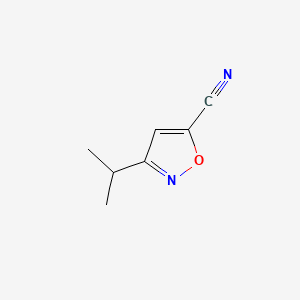
6-(Difluoromethoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O . Its molecular weight is 170.119 .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been described in various studies . For instance, one research work describes the synthesis of a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The molecular structure of 6-(Difluoromethoxy)nicotinonitrile consists of seven carbon atoms, four hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom .Relevant Papers Several studies on nicotinonitrile and their derivatives have been reported due to their wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
科学的研究の応用
Green Synthesis of Nicotinonitriles
“6-(Difluoromethoxy)nicotinonitrile” can be used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This process involves the application of nanomagnetic metal-organic frameworks, which are environmentally friendly and efficient catalysts .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies against breast cancer cell lines . In one study, a compound similar to “6-(Difluoromethoxy)nicotinonitrile”, known as 2-amino-4,6-diphenylnicotinonitrile, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Photophysical Investigations
“6-(Difluoromethoxy)nicotinonitrile” can be used in photophysical investigations . The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .
Quantum Chemical Analysis
The compound can be used in quantum chemical TD-DFT analysis to provide insights into the electronic structure and fluorescence behavior . This analysis elucidates HOMO-LUMO energy gaps, electronegativity values, and dipole moments, contributing to a deeper understanding of their electronic properties and potential reactivity .
Development of Fluorescent Sensors
“6-(Difluoromethoxy)nicotinonitrile” can be used in the development of fluorescent sensors . The compound’s unique photophysical properties make it a promising candidate for monitoring photopolymerization processes .
Potential Anticancer Agents
The compound can be used in the development of potential anticancer agents . Its cytotoxicity against breast cancer cell lines suggests its potential use as a therapeutic agent .
特性
IUPAC Name |
6-(difluoromethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGKOKUJVRDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673301 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)nicotinonitrile | |
CAS RN |
1198103-42-2 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(difluoromethoxy)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)


![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)